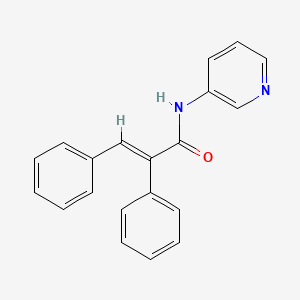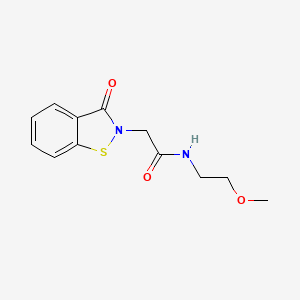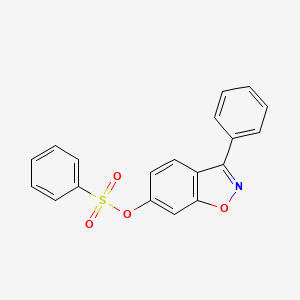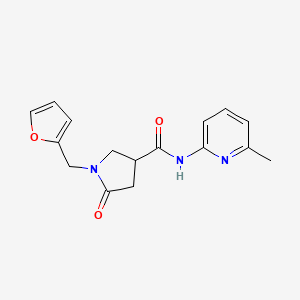![molecular formula C17H21NO5 B11014415 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-isoleucine](/img/structure/B11014415.png)
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring, a hydroxy group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID typically involves multiple steps, including the formation of the chromen ring, the introduction of the hydroxy and methyl groups, and the coupling with the amino acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, (2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The chromen ring structure may also contribute to its biological effects by interacting with cellular membranes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Steviol Glycosides: Sweet-tasting compounds from Stevia rebaudiana, used as natural sweeteners.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.
Uniqueness
(2R,3S)-2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is unique due to its combination of a chromen ring, hydroxy group, and amino acid derivative. This structure provides distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2R,3S)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H21NO5/c1-4-9(2)15(17(21)22)18-8-12-13(19)6-5-11-10(3)7-14(20)23-16(11)12/h5-7,9,15,18-19H,4,8H2,1-3H3,(H,21,22)/t9-,15+/m0/s1 |
InChI Key |
DVPCIHZZWJUPQF-BJOHPYRUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11014333.png)
![(2E)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11014345.png)

![N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide](/img/structure/B11014366.png)
![methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate](/img/structure/B11014368.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11014374.png)



![trans-N-(3,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11014389.png)
![1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11014391.png)
![1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11014401.png)
![methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11014409.png)
